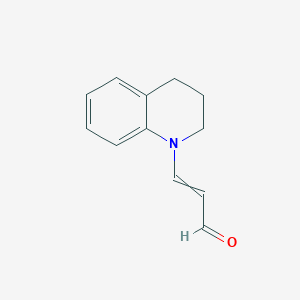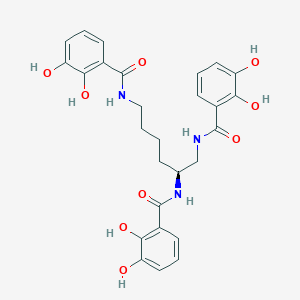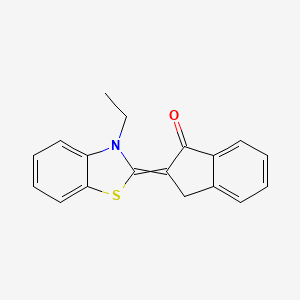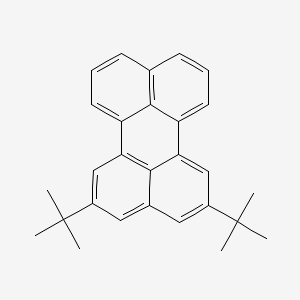
2,3,4,5-Tetramethyl-1,1-bis(trimethylsilyl)-1H-silole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,4,5-Tetramethyl-1,1-bis(trimethylsilyl)-1H-silole is an organosilicon compound characterized by its unique silole ring structure. Siloles are known for their interesting electronic properties, making them valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-Tetramethyl-1,1-bis(trimethylsilyl)-1H-silole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of tetramethylsilane with a suitable silane precursor in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods are often employed.
化学反应分析
Types of Reactions
2,3,4,5-Tetramethyl-1,1-bis(trimethylsilyl)-1H-silole can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form siloxane derivatives.
Reduction: Reduction reactions to modify the silole ring.
Substitution: Substitution reactions where functional groups are replaced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are typically employed.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield siloxane derivatives, while substitution reactions can introduce various functional groups into the silole ring.
科学研究应用
2,3,4,5-Tetramethyl-1,1-bis(trimethylsilyl)-1H-silole has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of advanced materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug delivery systems.
Industry: Utilized in the production of electronic materials and as a component in specialized coatings.
作用机制
The mechanism of action of 2,3,4,5-Tetramethyl-1,1-bis(trimethylsilyl)-1H-silole involves its interaction with molecular targets through its silole ring structure. The electronic properties of the silole ring allow it to participate in various chemical reactions and interactions with other molecules.
相似化合物的比较
Similar Compounds
Tetramethylsilane: A simpler organosilicon compound with similar properties.
Trimethylsilyl derivatives: Compounds with trimethylsilyl groups that exhibit similar reactivity.
Uniqueness
2,3,4,5-Tetramethyl-1,1-bis(trimethylsilyl)-1H-silole is unique due to its specific silole ring structure and the presence of multiple methyl and trimethylsilyl groups, which confer distinct electronic and chemical properties.
属性
CAS 编号 |
170308-80-2 |
|---|---|
分子式 |
C14H30Si3 |
分子量 |
282.64 g/mol |
IUPAC 名称 |
trimethyl-(2,3,4,5-tetramethyl-1-trimethylsilylsilol-1-yl)silane |
InChI |
InChI=1S/C14H30Si3/c1-11-12(2)14(4)17(13(11)3,15(5,6)7)16(8,9)10/h1-10H3 |
InChI 键 |
KMPFTECIQLFMBW-UHFFFAOYSA-N |
规范 SMILES |
CC1=C([Si](C(=C1C)C)([Si](C)(C)C)[Si](C)(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 3-{2-[(6-methylpyridin-3-yl)oxy]ethoxy}benzoate](/img/structure/B14252152.png)
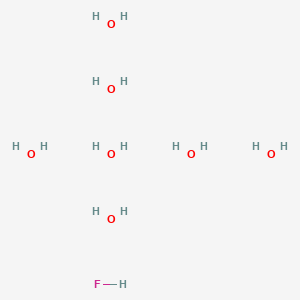
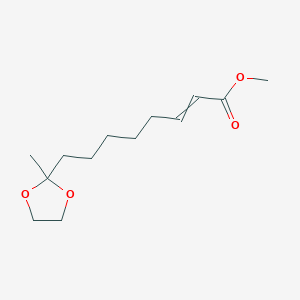
![2,2',2''-(Benzene-1,3,5-triyl)tris(3-phenyl-3H-imidazo[4,5-b]pyridine)](/img/structure/B14252173.png)
